molecular formula C12H12N2O2 B3389143 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde CAS No. 91485-64-2

2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde

Cat. No.: B3389143
CAS No.: 91485-64-2
M. Wt: 216.24 g/mol
InChI Key: ZKLPJDPHUWEVGT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring with various substituents, including a phenyl group, two methyl groups, an aldehyde group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-5-oxo-1-(4-nitrophenyl)pyrazole-3-carbaldehyde
  • 2,4-Dimethyl-5-oxo-1-(4-methoxyphenyl)pyrazole-3-carbaldehyde
  • 2,4-Dimethyl-5-oxo-1-(4-chlorophenyl)pyrazole-3-carbaldehyde

Uniqueness

2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aldehyde and a ketone group allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)13(2)14(12(9)16)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPJDPHUWEVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N(C1=O)C2=CC=CC=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368473
Record name 2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91485-64-2
Record name 2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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